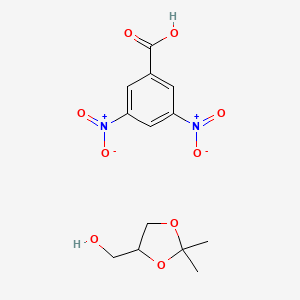
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor, followed by the introduction of triple bonds through alkyne formation reactions. The hydroxyl groups are then introduced via selective oxidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkyne formation processes. These methods are scaled up from laboratory procedures, with adjustments to reaction conditions to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the triple bonds can produce alkenes or alkanes.
Scientific Research Applications
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol involves its interaction with molecular targets through its functional groups. The bromine atom and triple bonds can participate in electrophilic and nucleophilic reactions, respectively. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-16-Chlorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
(2S)-16-Iodohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with an iodine atom instead of bromine.
(2S)-16-Fluorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
CAS No. |
828270-17-3 |
|---|---|
Molecular Formula |
C16H19BrO2 |
Molecular Weight |
323.22 g/mol |
IUPAC Name |
(2S)-16-bromohexadec-15-en-3,5,13-triyne-1,2-diol |
InChI |
InChI=1S/C16H19BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-6,15H2/t16-/m0/s1 |
InChI Key |
VNGBJHIEIWROOZ-INIZCTEOSA-N |
Isomeric SMILES |
C(CCCC#CC#C[C@@H](CO)O)CCC#CC=CBr |
Canonical SMILES |
C(CCCC#CC#CC(CO)O)CCC#CC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


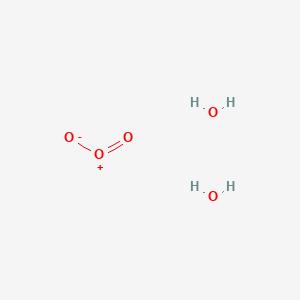
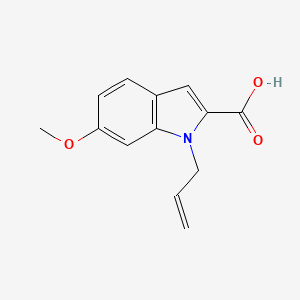
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)
![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

![5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine](/img/structure/B14206473.png)
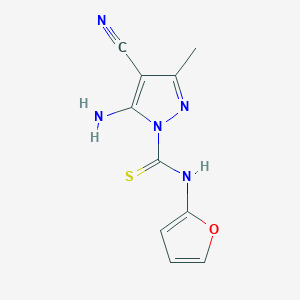
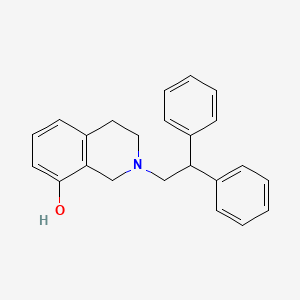
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
![1,3,5-Tribromo-2-[(2-methylphenyl)methoxy]benzene](/img/structure/B14206501.png)

